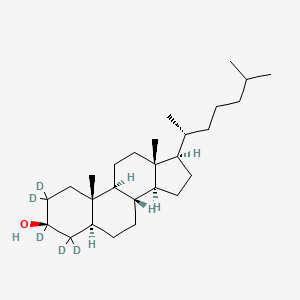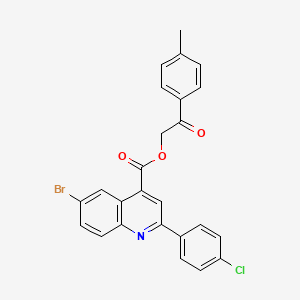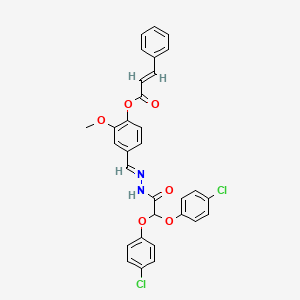
2,4,6-Trichlorobenzenesulfonylfluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichlorobenzenesulfonylfluoride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a sulfonyl fluoride derivative of trichlorobenzene and is known for its reactivity and utility in various chemical processes. This compound is often used as a reagent in organic synthesis, particularly in the formation of sulfonyl linkages.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorobenzenesulfonylfluoride typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a fluorinating agent. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 2,4,6-Trichlorobenzenesulfonylfluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorobenzenesulfonic acid and hydrogen fluoride.
Reduction: It can be reduced to 2,4,6-trichlorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include solvents like dichloromethane or acetonitrile and mild heating.
Hydrolysis: Water or aqueous bases; conditions include room temperature or mild heating.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Major Products:
Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: 2,4,6-Trichlorobenzenesulfonic acid.
Reduction: 2,4,6-Trichlorobenzenesulfonamide.
科学的研究の応用
2,4,6-Trichlorobenzenesulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl fluoride groups into molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving sulfonylation reactions. It serves as an inhibitor for certain enzymes by reacting with active site residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of biologically active sulfonyl-containing compounds.
Industry: It is employed in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,4,6-Trichlorobenzenesulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The compound can also act as an enzyme inhibitor by reacting with nucleophilic residues in the enzyme’s active site, thereby blocking its activity.
類似化合物との比較
2,4,6-Trichlorobenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a sulfonyl fluoride group. It is used in the synthesis of esters and amides.
2,4,6-Trichlorophenol: Contains a hydroxyl group instead of a sulfonyl fluoride group. It is used as a precursor for the synthesis of pesticides and disinfectants.
2,4,6-Trifluorobenzenesulfonyl Chloride: Contains fluorine atoms instead of chlorine atoms. It is used in the synthesis of fluorinated organic compounds.
Uniqueness: 2,4,6-Trichlorobenzenesulfonylfluoride is unique due to its combination of sulfonyl fluoride and trichlorobenzene moieties, which confer high reactivity and specificity in chemical reactions. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds and as a tool in biochemical research.
特性
分子式 |
C6H2Cl3FO2S |
|---|---|
分子量 |
263.5 g/mol |
IUPAC名 |
2,4,6-trichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H |
InChIキー |
YIYMNRBLYKOKQM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)








